DL-Lysine-13C6,15N2 (hydrochloride)

Description

Significance of Dual Carbon-13 and Nitrogen-15 (B135050) Labeling for Integrated Metabolic and Proteomic Analysis

The dual labeling of lysine (B10760008) with both ¹³C and ¹⁵N in DL-Lysine-13C6,15N2 (hydrochloride) offers a significant advantage for researchers aiming to simultaneously investigate both metabolic and proteomic dynamics. Since carbon is the backbone of all organic molecules and nitrogen is a key component of amino acids and nucleic acids, tracking both isotopes provides a more comprehensive picture of cellular processes. nih.gov

This dual-labeling strategy is particularly powerful for metabolic flux analysis, allowing for the simultaneous quantification of both carbon and nitrogen fluxes within a biological system. nih.govembopress.org A notable application of this is in the SILAC technique, where cells are grown in media containing the heavy, labeled lysine. isotope.comthermofisher.com As new proteins are synthesized, they incorporate this labeled amino acid. creative-proteomics.com By analyzing the proteome with mass spectrometry, scientists can differentiate between proteins from different experimental conditions and accurately quantify changes in protein abundance. creative-proteomics.com L-Lysine-13C6,15N2 hydrochloride has been specifically used in pulsed SILAC (pSILAC) mass spectrometry to study protein profiles and in phosphoproteomic measurements. sigmaaldrich.comsigmaaldrich.com

Recent research has demonstrated the power of dual ¹³C and ¹⁵N labeling in studying the metabolism of pathogens like Mycobacterium bovis BCG, the bacterium used in the tuberculosis vaccine. nih.govembopress.org By using dual-labeled substrates, researchers were able to quantify both intracellular carbon and nitrogen fluxes, revealing critical insights into the pathogen's metabolism. nih.govembopress.org This integrated approach is also valuable in drug development to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile. diagnosticsworldnews.comacs.org

Detailed Research Findings

The properties and applications of DL-Lysine-13C6,15N2 (hydrochloride) and its L-form enantiomer are well-documented in scientific literature and by chemical suppliers.

Physicochemical Properties of L-Lysine-13C6,15N2 hydrochloride:

| Property | Value |

| Molecular Formula | H₂¹⁵N(¹³CH₂)₄¹³CH(¹⁵NH₂)¹³CO₂H · HCl sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 190.59 g/mol sigmaaldrich.comsigmaaldrich.comnih.gov |

| CAS Number | 1200447-00-2 sigmaaldrich.comtargetmol.comsigmaaldrich.com |

| Isotopic Purity | 99 atom % ¹³C, 99 atom % ¹⁵N sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 263-264 °C (decomposes) sigmaaldrich.comsigmaaldrich.com |

Interactive Data Table: Applications in Research

| Research Area | Specific Application | Analytical Technique(s) | Key Findings |

| Proteomics | pSILAC (pulsed Stable Isotope Labeling by Amino Acids in Cell Culture) to study protein profiles in transfected cells. sigmaaldrich.comsigmaaldrich.com | Mass Spectrometry | Enables quantitative comparison of protein synthesis under different conditions. creative-proteomics.com |

| Proteomics | SILAC isotopic labeling for the characterization of lysine racemase. sigmaaldrich.comsigmaaldrich.com | Mass Spectrometry | Allows for the identification and quantification of proteins involved in specific enzymatic pathways. |

| Proteomics | SILAC labeling for phosphoproteomic measurements. sigmaaldrich.comsigmaaldrich.com | Mass Spectrometry | Facilitates the study of protein phosphorylation, a key cellular signaling mechanism. |

| Metabolic Flux Analysis | Simultaneous quantification of intracellular carbon and nitrogen fluxes in Mycobacterium bovis BCG. nih.govembopress.org | Mass Spectrometry, Bayesian Model Averaging | Identified glutamate (B1630785) as a central node in nitrogen metabolism and resolved metabolic pathway directions. nih.govembopress.org |

| Structural Biology | Isotopic labeling of proteins for multidimensional NMR experiments. acs.org | Nuclear Magnetic Resonance (NMR) Spectroscopy | Enhances signal-to-noise and resolution to determine the 3D structure of proteins. acs.org |

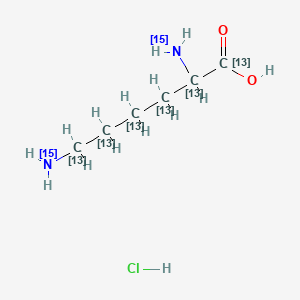

Structure

2D Structure

Properties

Molecular Formula |

C6H15ClN2O2 |

|---|---|

Molecular Weight |

190.59 g/mol |

IUPAC Name |

2,6-bis(15N)(azanyl)(1,2,3,4,5,6-13C6)hexanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1; |

InChI Key |

BVHLGVCQOALMSV-MDGQVDTHSA-N |

Isomeric SMILES |

[13CH2]([13CH2][13CH2][15NH2])[13CH2][13CH]([13C](=O)O)[15NH2].Cl |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Methodological Frameworks for Stable Isotope Tracer Studies

Principles of Isotopic Labeling with DL-Lysine-¹³C₆,¹⁵N₂

DL-Lysine-¹³C₆,¹⁵N₂ is a stable isotope-labeled form of the essential amino acid lysine (B10760008). medchemexpress.com In this variant, all six carbon atoms are substituted with the heavy isotope carbon-13 (¹³C), and both nitrogen atoms are replaced with the heavy isotope nitrogen-15 (B135050) (¹⁵N). medchemexpress.com This comprehensive labeling makes it an invaluable tool for tracking the lifecycle of lysine and the proteins that contain it within a biological system.

Isotopic Enrichment and Labeling Patterns

Isotopic enrichment is the process of increasing the concentration of a specific isotope of an element in a sample beyond its natural abundance. For DL-Lysine-¹³C₆,¹⁵N₂, the compound is synthesized with very high levels of ¹³C and ¹⁵N, often exceeding 99% purity. isotope.comthermofisher.com This high degree of enrichment is critical for generating a distinct and easily detectable signal in mass spectrometry analysis.

The labeling pattern of DL-Lysine-¹³C₆,¹⁵N₂ is designed for maximum mass differentiation. The substitution of six ¹²C atoms with ¹³C atoms and two ¹⁴N atoms with ¹⁵N atoms results in a total mass increase of 8 Daltons (Da) compared to the unlabeled, or "light," lysine. This significant mass shift allows for the clear and unambiguous separation of labeled ("heavy") and unlabeled protein populations in a mass spectrometer, which minimizes errors from spectral overlap and enhances the precision of quantitative measurements. thermofisher.com

Advantages of Stable Isotopes for Molecular Tracking in Biological Systems

The use of stable isotopes, such as those in DL-Lysine-¹³C₆,¹⁵N₂, offers significant benefits for tracking molecules in living systems when compared to older radioisotope methods. diagnosticsworldnews.com

Safety : Stable isotopes are non-radioactive, which eliminates the potential health risks and the need for specialized handling and disposal protocols associated with radioactive materials. This inherent safety makes them suitable for a broader array of research applications. diagnosticsworldnews.com

Biological Equivalence : Molecules labeled with stable isotopes are nearly identical in their chemical and physical properties to their naturally occurring, unlabeled forms. diagnosticsworldnews.com This ensures that they behave in the same manner in biological pathways, providing an accurate representation of normal physiological processes without perturbing the system under study. nih.gov

Multiplexing Capabilities : The availability of different stable isotopes for various amino acids allows for multiplexing, where multiple experimental conditions can be combined and analyzed in a single mass spectrometry run. thermofisher.com This approach increases experimental throughput and reduces inter-sample variability.

High Accuracy and Precision : Mass spectrometry provides highly accurate and precise detection of stable isotope-labeled molecules. This enables reliable quantification of subtle changes in protein levels and their rates of synthesis and degradation. nih.gov

In Vitro Labeling Methodologies

DL-Lysine-¹³C₆,¹⁵N₂ is a fundamental component of several in vitro labeling techniques developed to explore the dynamic nature of the proteome.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Using DL-Lysine-¹³C₆,¹⁵N₂

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted metabolic labeling technique for quantitative proteomics. nih.govresearchgate.net In a standard SILAC experiment, two populations of cells are cultivated in media that are identical except for the isotopic form of an essential amino acid like lysine. youtube.com One group is cultured in a "light" medium containing standard, unlabeled lysine, while the other is grown in a "heavy" medium supplemented with DL-Lysine-¹³C₆,¹⁵N₂. youtube.com

Through multiple cell divisions, the heavy lysine becomes fully incorporated into all newly synthesized proteins in the "heavy" cell population. isotope.com After the experimental treatment, the two cell populations are combined, and the proteins are extracted and digested. youtube.com The resulting peptide mixtures are then analyzed by mass spectrometry. The relative abundance of proteins from the two original populations is determined by comparing the signal intensities of the light and heavy peptide pairs. researchgate.net

| Feature | Description |

| Principle | Metabolic incorporation of "light" (e.g., ¹²C₆,¹⁴N₂-Lysine) vs. "heavy" (e.g., ¹³C₆,¹⁵N₂-Lysine) amino acids. |

| Labeling | In vivo, during protein synthesis. |

| Mass Shift | +8 Da for peptides containing a single ¹³C₆,¹⁵N₂-Lysine. thermofisher.com |

| Quantification | Based on the ratio of signal intensities of heavy to light peptide pairs in the mass spectrum. |

A data table summarizing the key features of the SILAC methodology.

Dynamic SILAC is an extension of the classic SILAC method that measures the rates of protein synthesis and degradation across the entire proteome. liverpool.ac.uk In this method, cells are initially grown in a "heavy" SILAC medium to ensure that the entire proteome is labeled. thermofisher.com Subsequently, the cells are transferred to a "light" medium containing unlabeled amino acids. thermofisher.comliverpool.ac.uk

The rate at which the pre-existing heavy-labeled proteins are replaced by newly synthesized light proteins is monitored over time using mass spectrometry. thermofisher.com This "pulse-chase" like experiment allows for the calculation of turnover rates for thousands of individual proteins simultaneously, providing a global view of protein dynamics. liverpool.ac.uk Research has shown that even in a steady-state condition, the proteome is highly dynamic, with different proteins turning over at vastly different rates. liverpool.ac.uk

Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC) is a variant of SILAC designed to investigate short-term changes in protein synthesis. scientificlabs.co.uk In a pSILAC experiment, cells are exposed to a "pulse" of heavy SILAC medium for a defined, often short, period. nih.gov This results in the labeling of only those proteins that are actively synthesized during the pulse.

By comparing the amount of newly synthesized (heavy) protein to the total amount of pre-existing (light) protein, researchers can get a snapshot of the translational activity of the proteome in response to specific stimuli, such as drug treatment or cellular stress. scientificlabs.co.ukresearchgate.net This technique has proven valuable for identifying immediate changes in protein synthesis that are part of the cell's rapid response mechanisms. scientificlabs.co.uk

| Technique | Objective | Experimental Approach | Key Finding |

| Dynamic SILAC | Measure protein turnover rates (synthesis and degradation). liverpool.ac.uk | Cells are fully labeled with "heavy" amino acids, then switched to "light" medium. The rate of loss of the heavy label is tracked over time. thermofisher.com | Provides global protein half-life data. liverpool.ac.uk |

| pSILAC | Measure short-term changes in protein synthesis. nih.gov | Cells are briefly "pulsed" with "heavy" amino acid medium to label only newly synthesized proteins. scientificlabs.co.uk | Reveals immediate translational responses to stimuli. researchgate.net |

A data table summarizing and comparing Dynamic SILAC and pSILAC methodologies.

Isotope-Coded Protein Labeling (ICPL) Exploiting Lysine Residues

Isotope-Coded Protein Labeling (ICPL) is another powerful technique for quantitative proteomics that relies on the chemical labeling of proteins. researchgate.netspringernature.comspringernature.com Unlike metabolic labeling methods like SILAC, ICPL tags proteins at the level of the intact protein, making it applicable to any protein sample, including those from tissues and body fluids. researchgate.netspringernature.com

The ICPL method involves labeling the free amino groups of proteins, specifically the N-terminus and the ε-amino group of lysine residues, with light or heavy isotope-coded reagents. researchgate.netresearchgate.net This allows for the differential labeling of up to four different proteome states. serva.de After labeling, the samples are combined, and the proteins can be separated using various techniques before being enzymatically digested for mass spectrometry analysis. researchgate.netserva.de The relative abundance of proteins is then determined by comparing the signal intensities of the light and heavy-labeled peptide pairs. nih.gov

A significant advantage of ICPL is that it can be combined with other techniques, such as immunoprecipitation (ICPL-IP), to analyze protein complexes from native tissues with high sensitivity and accuracy. nih.gov

In Vivo Labeling Methodologies with DL-Lysine-13C6,15N2 or Similar Lysine Tracers

In vivo labeling with stable isotope tracers like DL-Lysine-13C6,15N2 provides invaluable insights into the dynamic processes of protein metabolism within a living organism. oup.comnih.gov

Tracer Administration Techniques in Model Organisms and Biological Systems

The administration of stable isotope tracers is a critical step in in vivo studies. Common methods include intravenous infusions and oral administration. nih.govyoutube.com Intravenous infusion, often as a primed-constant infusion, allows for precise control over the delivery of the tracer and is frequently used for short-term studies to measure metabolic fluxes. youtube.comtechnologynetworks.com Oral administration, particularly of tracers like deuterium (B1214612) oxide (D₂O), offers a less invasive approach suitable for longer-term studies and can be used to label multiple classes of macromolecules simultaneously. physoc.orgoup.comnih.gov

In animal models, tracers can be incorporated into the diet, allowing for the labeling of proteins over extended periods. For example, mice fed a diet containing ¹³C₆-lysine can be studied to understand the organ-specific handling and metabolic fate of lysine. researchgate.net

Considerations for Precursor Pool Equilibration Kinetics in Whole Organisms

A key consideration in tracer studies is the equilibration of the tracer within the precursor pool, which is the pool of free amino acids available for protein synthesis. researchgate.net The enrichment of the tracer in this pool must be accurately determined to calculate the rates of protein synthesis. nih.gov

The precursor-product principle forms the basis for measuring protein synthesis. technologynetworks.com The rate of incorporation of a labeled amino acid (the precursor) into a protein (the product) is measured over time. technologynetworks.com However, the true precursor pool, the aminoacyl-tRNA pool, is often difficult to sample directly. nih.gov Therefore, surrogates such as the intracellular free amino acid pool or the arterial plasma enrichment are often used, which introduces certain assumptions into the kinetic models. technologynetworks.comnih.gov Mathematical models are employed to describe the complex kinetics of tracer distribution and incorporation, accounting for factors like transmembrane transport and the recycling of amino acids from protein breakdown. nih.govnih.gov

Application of Lysine as an Essential Amino Acid Tracer for Whole-Body and Organ-Specific Metabolism

Lysine, being an essential amino acid, is an excellent tracer for studying whole-body and organ-specific protein metabolism because it cannot be synthesized by the body and its metabolic fate is primarily directed towards protein synthesis and catabolism. nih.govresearchgate.net

Studies using lysine tracers have provided detailed information on whole-body protein turnover in response to different dietary protein intakes. nih.gov By combining intravenous infusion of labeled lysine with blood and tissue sampling, researchers can quantify protein synthesis, breakdown, and oxidation. nih.govnih.gov

Table of Research Findings

| Methodology | Key Findings | Relevant Compounds | Citations |

|---|---|---|---|

| Super-SILAC | Enables accurate relative protein quantitation in complex tissues by using a spike-in standard of labeled cell lines. | 13C and 15N-labeled lysine and arginine | springernature.comnih.govcuni.cznih.gov |

| Isotope-Coded Protein Labeling (ICPL) | Allows for quantitative proteome profiling of any protein sample by labeling lysine residues and N-termini of intact proteins. | Isotope-coded labeling reagents | researchgate.netspringernature.comserva.de |

| In Vivo Labeling | Dietary administration of ¹³C₆-lysine in mice reveals organ-specific lysine metabolism and protein synthesis. | ¹³C₆-Lysine | researchgate.net |

| Whole-Body Metabolism | Lysine tracers are used to determine the effects of dietary protein intake on whole-body protein synthesis, breakdown, and oxidation. | L-[1-¹³C]leucine, L-[α-¹⁵N]lysine | nih.gov |

| Organ-Specific Metabolism | Multi-tracer studies with lysine isotopes allow for the compartmental modeling of protein metabolism in different tissues. | L-[¹³C₁]lysine, L-[¹⁵N₂]lysine | nih.gov |

Table of Compounds

| Compound Name |

|---|

| DL-Lysine-13C6,15N2 (hydrochloride) |

| 13C-labeled lysine |

| 15N-labeled lysine |

| 13C-labeled arginine |

| 15N-labeled arginine |

| Deuterium oxide (D₂O) |

| ¹³C₆-Lysine |

| L-[1-¹³C]leucine |

| L-[α-¹⁵N]lysine |

| L-[¹³C₁]lysine |

Computational and Theoretical Models in Dl Lysine 13c6,15n2 Tracer Experiments

Metabolic Flux Analysis (MFA) Modeling with Dual 13C and 15N Tracers

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular biochemical reactions. The use of tracers like DL-Lysine-13C6,15N2, which contain both heavy carbon (¹³C) and heavy nitrogen (¹⁵N), significantly enhances the power of MFA by allowing for the concurrent investigation of carbon and nitrogen metabolism. embopress.orgfz-juelich.denih.govembopress.org This is crucial as these two elemental cycles are fundamentally intertwined in all living organisms.

Principles of Metabolic Network Reconstruction and Mass Balance Equations

The foundation of any MFA study is a well-defined metabolic network model. fiveable.me This process, known as metabolic network reconstruction, involves compiling all known biochemical reactions for a specific organism or cell type and establishing their stoichiometric relationships. fiveable.menih.gov The network represents metabolites as nodes and the enzymatic reactions that convert them as edges. fiveable.me

At the core of MFA are mass balance equations, which are based on the principle of conservation of mass. fiveable.me For each intracellular metabolite, it is assumed that the system is at a pseudo-steady state, meaning the concentration of the metabolite is constant. fiveable.mefiveable.me Therefore, the rate of all reactions producing the metabolite must equal the rate of all reactions consuming it. fiveable.me This relationship is mathematically expressed for the entire network using a stoichiometric matrix (S) and a vector of metabolic fluxes (v), resulting in the fundamental equation of MFA:

S • v = 0 fiveable.me

This equation states that the product of the stoichiometric matrix and the flux vector is zero, signifying a balanced metabolic state. fiveable.me By measuring extracellular fluxes (e.g., nutrient uptake and product secretion rates) and the labeling patterns of intracellular metabolites derived from an isotope tracer, this system of equations can be solved to determine the unknown intracellular fluxes. nih.gov

Interactive Table: Key Components of Metabolic Network Reconstruction

| Component | Description | Role in MFA |

| Metabolites | Small molecules that are substrates or products in metabolic reactions (e.g., glucose, ATP, amino acids). | Represented as nodes in the network model. The balance of their production and consumption is key. |

| Reactions | Biochemical transformations catalyzed by enzymes that convert metabolites. | Represented as edges connecting metabolites. Their rates (fluxes) are the primary unknowns to be determined. |

| Stoichiometry | The quantitative relationship between reactants and products in a reaction (e.g., 1 Glucose -> 2 Pyruvate). | Forms the basis of the stoichiometric matrix (S), defining the mass balance constraints for the system. |

| Compartments | Distinct subcellular locations where reactions occur (e.g., cytosol, mitochondria). | Adds complexity and biological accuracy to the model, as fluxes can be specific to compartments. |

One-Shot ¹³C¹⁵N-Metabolic Flux Analysis for Simultaneous Carbon and Nitrogen Flux Quantification

A significant advancement in MFA is the "one-shot" ¹³C¹⁵N-MFA approach, which leverages dual-labeled substrates to quantify both carbon and nitrogen fluxes in a single experiment. embopress.orgfz-juelich.deethz.ch This method circumvents the need for complex time-deconvolution of labeling data or separate experiments for carbon and nitrogen tracing. embopress.orgethz.ch By introducing a tracer like DL-Lysine-¹³C6,¹⁵N2, or by co-feeding substrates like ¹³C-glycerol and ¹⁵N-ammonium, researchers can track the distribution of both heavy isotopes throughout the metabolic network. ethz.chbiorxiv.org

This integrated approach provides a more holistic view of cellular metabolism. For instance, in studies of Mycobacterium bovis BCG, this technique was used to create the first comprehensive carbon-nitrogen flux map, identifying glutamate (B1630785) as a central hub for nitrogen metabolism. embopress.orgembopress.org The platform tracks the interconversions of carbon and nitrogen atoms through all relevant pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, the TCA cycle, and the biosynthesis of amino acids and nucleotides. ethz.chbiorxiv.org The ability to resolve both carbon and nitrogen fluxes simultaneously is a major advantage over traditional ¹³C-MFA. biorxiv.org

Inverse Metabolic Flux Analysis and Optimization Strategies

The core task of MFA is to solve an inverse problem: inferring the unmeasurable intracellular fluxes based on measurable data, namely the isotopic labeling patterns of metabolites. mdpi.com This process involves iterative fitting, where a set of "guessed" fluxes is used to predict a theoretical labeling pattern, which is then compared to the experimentally measured pattern. The fluxes are adjusted until the predicted and measured patterns match as closely as possible. mdpi.com

However, metabolic networks are often underdetermined, meaning there can be multiple flux distributions that satisfy the mass balance constraints. mdpi.com To address this and improve the precision of flux estimates, various optimization strategies are employed. A key strategy involves the optimal design of tracer experiments. nih.gov Computational methods, including genetic algorithms, can be used to determine the ideal combination of isotopic tracers that will provide the most information and minimize the uncertainty in the calculated fluxes for a specific metabolic network. aps.org While these methods often focus on optimizing mixtures of simple labeled substrates, the principle applies to the selection of any tracer, including complex ones like DL-Lysine-¹³C6,¹⁵N2, to ensure the experiment is maximally informative. aps.org

Bayesian Model Averaging (BMA) for Flux Inference

A significant challenge in MFA is dealing with uncertainty, not only from noisy experimental data but also from the structure of the model itself, such as whether a reaction is reversible or not. biorxiv.org Bayesian Model Averaging (BMA) is a powerful statistical framework that has been integrated into the ¹³C¹⁵N-MFA workflow to address this. nih.govembopress.org

Instead of relying on a single "best-fit" model, BMA considers an ensemble of possible models, each representing a different combination of, for example, uni- and bidirectional reactions. biorxiv.orgpsu.edu It then calculates the inferences (e.g., flux values) by weighting each model's contribution based on its posterior probability—how likely it is given the experimental data. biorxiv.orgpsu.educolostate.edu This approach provides a more robust and statistically rigorous quantification of metabolic fluxes and their uncertainties. biorxiv.org BMA has been crucial in the one-shot ¹³C¹⁵N-MFA method for resolving reaction bidirectionalities and improving the resolution of notoriously difficult-to-measure fluxes, such as those in the anaplerotic node of central carbon metabolism. embopress.orgembopress.orgnih.gov

Kinetic Modeling for Protein and Metabolite Turnover Rates

While MFA is ideal for systems at a steady state, kinetic modeling using stable isotope tracers like DL-Lysine-¹³C6,¹⁵N2 is used to study the dynamic aspects of metabolism, particularly the rates of protein and metabolite turnover (synthesis and breakdown). nih.govphysoc.org These studies are crucial for understanding how organisms adapt to changing conditions and for investigating the dysregulation of protein turnover in diseases like sarcopenia and cachexia. nih.gov

Compartmental Modeling of Tracer Dynamics in Biological Systems

Compartmental models are a mathematical framework used to describe the kinetics of a tracer as it moves through various pools, or "compartments," within a biological system. scispace.comnih.govradiologykey.com A compartment represents a distinct, kinetically homogeneous pool of a substance, which can be defined by a specific space (e.g., the bloodstream, the intracellular space) or a chemical state (e.g., free amino acids, protein-bound amino acids). radiologykey.comacs.org The transfer of the tracer between these compartments is described by first-order rate constants. radiologykey.com

In the context of protein turnover studies using DL-Lysine-¹³C6,¹⁵N2, a typical compartmental model would include:

The Plasma/Blood Compartment: Where the labeled lysine (B10760008) is initially introduced and from which it is transported into tissues.

The Intracellular Precursor Pool: The pool of free amino acids within the cell (e.g., aminoacyl-tRNA) that serves as the direct precursor for protein synthesis. nih.gov

The Product Pool: The protein pool into which the labeled lysine is incorporated.

Interactive Table: Common Compartmental Models in Tracer Kinetics

| Model | Description | Application with DL-Lysine-¹³C6,¹⁵N2 |

| Precursor-Product Model | Calculates the fractional synthetic rate (FSR) of a product (protein) based on the enrichment of the tracer in the precursor pool and the rate of its incorporation into the product over time. nih.gov | Measures the FSR of specific proteins by tracking the incorporation of ¹³C- and ¹⁵N-labeled lysine from the intracellular pool into the protein-bound pool. |

| Arterial-Venous (A-V) Balance | Measures the net balance of a metabolite across a tissue bed (e.g., a limb) by sampling blood from an artery (inflow) and a vein (outflow). Combined with tracer dilution, it can be used to calculate both synthesis and breakdown rates. nih.gov | Quantifies muscle protein synthesis and breakdown by measuring the uptake of labeled lysine from arterial blood and the release of unlabeled lysine from the muscle into venous blood. |

| Tracer Dilution Model | Calculates the rate of appearance (Ra) of an unlabeled substance (tracee) into a compartment by measuring the dilution of an infused tracer. nih.gov | In a fasted state, the rate of appearance of unlabeled lysine into the blood is a measure of whole-body protein breakdown. nih.gov |

By measuring the isotopic enrichment of DL-Lysine-¹³C6,¹⁵N2 in these different compartments over time, researchers can solve the differential equations that describe the model to quantify key kinetic parameters. nih.gov These include the fractional synthetic rate (FSR) and fractional breakdown rate (FBR) of proteins, providing a dynamic picture of protein metabolism that complements the steady-state view offered by MFA. nih.gov The dual labeling of DL-Lysine-¹³C6,¹⁵N2 is particularly advantageous as it allows for the simultaneous tracking of the carbon backbone and the amino group, offering deeper insights into processes like amino acid transamination. nih.gov

Non-Compartmental Modeling Approaches for Kinetic Data Interpretation

Non-compartmental analysis (NCA) offers a model-independent method for analyzing pharmacokinetic and metabolic data. allucent.comquantics.co.uk This approach does not rely on assumptions about the number of underlying physiological compartments, making it a more straightforward and often faster method for deriving key kinetic parameters. allucent.com NCA is particularly useful in early-stage drug development and metabolic studies for its simplicity and the consistency of its results between different analysts. allucent.comquantics.co.uk

In the context of a tracer study using DL-Lysine-13C6,15N2 (hydrochloride), NCA would be applied to the time-course data of the tracer's concentration in an accessible biological matrix, typically plasma or serum. The primary parameters calculated through NCA include the area under the concentration-time curve (AUC), maximum concentration (Cmax), and time to reach maximum concentration (Tmax). allucent.comquantics.co.uk The AUC is of particular importance as it represents the total exposure of the body to the tracer over time. From the AUC, other critical parameters such as clearance (CL) and the mean residence time (MRT) of the tracer can be derived.

The fundamental calculations in NCA rely on the trapezoidal rule to estimate the AUC from discrete time-point measurements of tracer concentration. quantics.co.uk While computationally less intensive than compartmental modeling, the accuracy of NCA is highly dependent on the density of the data points, especially around the peak concentration. quantics.co.uk Sparse data can lead to inaccuracies in the estimation of the true AUC and Cmax. quantics.co.uk

A significant advantage of NCA is its reduced reliance on complex assumptions about the system's structure. However, it is not entirely "model-independent." nih.gov A key underlying assumption is that the tracer is introduced, measured, and eliminated from a central, well-mixed compartment. nih.gov If the tracer is metabolized or synthesized in non-central pools that are not directly measured, NCA can lead to an underestimation of parameters like the volume of distribution and mean residence time. nih.gov

The following table illustrates the key kinetic parameters that can be derived from a non-compartmental analysis of DL-Lysine-13C6,15N2 tracer data:

| Parameter | Description | Method of Calculation |

| Cmax | The maximum observed concentration of the tracer in the plasma. | Directly from the measured concentration-time data. |

| Tmax | The time at which Cmax is observed. | Directly from the measured concentration-time data. |

| AUC(0-t) | The area under the plasma concentration-time curve from time zero to the last measurable concentration. | Calculated using the linear trapezoidal rule. |

| AUC(0-inf) | The area under the plasma concentration-time curve from time zero to infinity. | AUC(0-t) + (Last measurable concentration / terminal elimination rate constant). |

| CL | Clearance, the volume of plasma cleared of the tracer per unit time. | Dose / AUC(0-inf). |

| MRT | Mean Residence Time, the average time the tracer molecules spend in the body. | AUMC / AUC, where AUMC is the area under the first moment curve. |

Impact of Model Assumptions on Parameter Estimates in Kinetic Studies

The assumptions underpinning any kinetic model have a profound impact on the estimated parameters and their physiological interpretation. This is particularly true when modeling the kinetics of a compound like DL-Lysine-13C6,15N2 (hydrochloride), where the presence of both D- and L-isomers introduces additional complexity.

One of the most critical assumptions in compartmental modeling is the structure of the model itself, i.e., the number and connectivity of the compartments. A study using L-[13C1]lysine and L-[15N2]lysine utilized a mammillary multi-compartmental model with a central compartment and two peripheral compartments (slow and fast exchanging) to describe lysine kinetics. nih.gov The rates of lysine oxidation, protein incorporation, and protein breakdown were estimated based on this model structure. nih.gov Choosing a different model structure, for example, a one-compartment model, would yield vastly different parameter estimates and would likely fail to capture the complex dynamics of lysine metabolism.

Furthermore, assumptions about the precursor pool for protein synthesis are critical. Models often assume that the plasma enrichment of the labeled amino acid is representative of the enrichment in the intracellular pool from which proteins are synthesized. However, this is often not the case, as the intracellular enrichment can be diluted by amino acids derived from protein breakdown. This can lead to an underestimation of protein synthesis rates.

The following table summarizes key model assumptions and their potential impact on parameter estimates in kinetic studies with DL-Lysine-13C6,15N2:

| Model Assumption | Potential Impact on Parameter Estimates |

| Number and arrangement of compartments | An overly simplistic model may not capture the true physiological complexity, leading to biased estimates of flux rates between compartments. A multi-compartmental model can provide more detailed insights but requires more data for accurate parameterization. nih.gov |

| Metabolic fate of D- and L-isomers | Failure to differentiate between the metabolic pathways of D- and L-lysine will lead to inaccurate estimates of L-lysine incorporation into protein and its oxidation. The presence of D-lysine could confound the measurement of L-lysine kinetics. nih.gov |

| Precursor pool for protein synthesis | Assuming plasma enrichment equals intracellular enrichment can lead to an underestimation of protein synthesis rates due to intracellular dilution from protein breakdown. |

| Steady-state vs. non-steady-state conditions | Many models assume the system is in a metabolic steady state. If the subject is not in a steady state (e.g., during growth or in response to a metabolic challenge), the model may not accurately reflect the dynamic changes occurring. |

Data Integration and Statistical Inference for Systems-Level Understanding

To gain a more holistic, systems-level understanding of metabolism, it is increasingly common to integrate kinetic data from tracer studies with other high-throughput "omics" data, such as transcriptomics and proteomics. This integrative approach allows researchers to connect changes in metabolic fluxes with alterations in gene expression and protein abundance, providing a more complete picture of the regulatory networks involved.

For example, a study investigating the effects of dietary lysine on porcine skeletal muscle integrated transcriptomic data with known metabolic pathways. frontiersin.org This approach revealed that lysine deficiency led to the upregulation of genes involved in muscle protein degradation and a downregulation of genes associated with protein synthesis. frontiersin.org While this study did not use a kinetic tracer, it highlights how omics data can elucidate the molecular mechanisms underlying metabolic changes.

In a study using a 15Nε-lysine tracer in a rat model of hypertension, researchers combined in vivo isotope labeling with untargeted metabolomics. nih.gov This allowed them to track the metabolic fate of lysine and observe an acceleration of lysine metabolism in hypertensive rats, particularly through N-alpha-mediated degradation in the kidney and liver. nih.gov This demonstrates the power of integrating tracer kinetics with metabolomics to identify specific metabolic pathways that are altered in a disease state.

The integration of proteomics with tracer studies is particularly powerful. The use of L-Lysine-13C6,15N2 hydrochloride in Stable Isotope Labeling by/with Amino acids in Cell Culture (SILAC) is a prime example. sigmaaldrich.comfishersci.fi In SILAC experiments, cells are cultured in media containing either the "light" (unlabeled) or "heavy" (labeled) lysine. By mixing protein samples from cells grown under different conditions and analyzing them with mass spectrometry, researchers can precisely quantify relative changes in the abundance of thousands of proteins. This approach has been used to study protein profiles in response to various stimuli and to characterize changes in the proteome. sigmaaldrich.comnih.govmdpi.com

Statistical inference plays a critical role in integrating these diverse datasets. Sophisticated statistical methods are required to identify significant associations between changes in metabolic fluxes, gene expression, and protein levels. This can involve multivariate statistical analyses, network analysis, and the development of integrated mathematical models that combine kinetic and omics data.

The following table provides examples of how data from DL-Lysine-13C6,15N2 tracer experiments could be integrated with other data types for a systems-level understanding:

| Integrated Data Type | Research Question | Potential Findings |

| Transcriptomics (RNA-seq) | How do changes in lysine flux relate to the expression of genes involved in lysine transport, metabolism, and protein synthesis? | Identification of key transcriptional regulators of lysine metabolism and their response to varying lysine availability. frontiersin.org |

| Proteomics (e.g., SILAC) | Which specific proteins show altered synthesis or degradation rates in response to a metabolic perturbation? | Quantification of changes in the abundance of thousands of proteins, providing a global view of the proteomic response. sigmaaldrich.commdpi.com |

| Metabolomics | What is the broader metabolic impact of altered lysine metabolism? | Identification of changes in downstream and related metabolic pathways, revealing the systemic effects of altered lysine flux. nih.gov |

By combining the quantitative power of stable isotope tracer kinetics with the comprehensive view provided by omics technologies, researchers can move beyond the study of isolated pathways and begin to unravel the complex regulatory networks that govern metabolic health and disease.

Academic Research Applications of Dl Lysine 13c6,15n2 Hydrochloride

Proteome Turnover and Protein Synthesis/Degradation Dynamics Studies

Stable isotope labeling with amino acids in cell culture (SILAC) is a widely used technique for quantitative proteomics. thermofisher.comspringernature.com In this method, cells are grown in media containing either the natural ("light") or a "heavy" isotope-labeled amino acid, such as DL-Lysine-13C6,15N2. thermofisher.comspringernature.com This metabolic labeling allows for the differentiation of proteins from different cell populations by mass spectrometry. nih.gov The heavy and light samples are mixed prior to analysis, which minimizes variability between preparations. isotope.com

The rate at which proteins are synthesized and degraded, known as protein turnover, is crucial for maintaining cellular homeostasis. nih.govnih.gov Measuring the half-lives of proteins provides a direct indication of their stability and can reveal regulatory mechanisms. nih.gov By introducing DL-Lysine-13C6,15N2 into the diet or culture medium, researchers can track the incorporation of this heavy lysine (B10760008) into newly synthesized proteins over time. thermofisher.comnih.gov This "pulsed" SILAC (pSILAC) approach allows for the determination of protein synthesis rates. sigmaaldrich.com Conversely, by replacing the heavy lysine with its light counterpart, the degradation rate of the labeled proteins can be measured. nih.gov

This technique has been instrumental in determining the half-lives of thousands of proteins on a proteome-wide scale in various organisms, from cells in culture to whole mammals like rodents. nih.govnih.gov These studies have revealed that protein half-lives can vary significantly, from minutes for regulatory proteins to much longer periods for structural proteins. nih.gov For instance, a study using a multi-tracer stable isotope approach in human subjects determined rates of lysine oxidation, incorporation into protein, and release by protein breakdown, providing detailed insights into whole-body protein metabolism. nih.gov

Table 1: Representative Protein Turnover Studies Using Labeled Lysine

| Study Focus | Organism/System | Key Findings | Citation |

| Protein half-life measurement | Mammalian tissues | Enabled confident measurement of protein half-lives under near-endogenous conditions. | nih.gov |

| Proteome turnover dynamics | Naïve and memory T cells | Revealed that even quiescent naïve T cells have a subset of highly turned-over proteins. | nih.gov |

| Proteoform dynamics | HeLa cells | Combining dynamic SILAC with TMT-labeling allowed for robust single peptide level turnover measurements. | nih.gov |

| Protein metabolism kinetics | Human volunteers | Determined rates of lysine oxidation, protein synthesis, and breakdown in different body compartments. | nih.gov |

Proteostasis refers to the complex network of processes that control the concentration, conformation, and localization of proteins. nih.gov Dysregulation of proteostasis is linked to a variety of diseases. nih.gov DL-Lysine-13C6,15N2 is used in techniques like pulsed SILAC (pSILAC) to investigate how cells maintain a stable proteome. sigmaaldrich.com By quantifying changes in protein synthesis and degradation rates in response to various stimuli or in disease states, researchers can gain a deeper understanding of the mechanisms that govern proteostasis. nih.gov

For example, studies have used stable isotope-labeled lysine to investigate how host cells respond to viral infections or to characterize the protein profile of cells with altered microRNA expression. sigmaaldrich.com These approaches provide a dynamic view of the proteome that is not captured by simply measuring protein abundance at a single point in time. nih.gov

Metabolic Pathway Elucidation and Flux Quantification

Stable isotope tracing is a fundamental technique for mapping and quantifying the flow of atoms through metabolic pathways. creative-proteomics.com By introducing a labeled substrate like DL-Lysine-13C6,15N2, researchers can follow the journey of the carbon and nitrogen isotopes as they are incorporated into downstream metabolites. nih.gov

DL-Lysine-13C6,15N2 serves as a tracer to elucidate how carbon and nitrogen are utilized within a cell's central metabolic network. nih.gov Once taken up by the cell, the labeled lysine can be catabolized, and its constituent ¹³C and ¹⁵N atoms can be incorporated into various other molecules. nih.gov By using techniques like gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS), researchers can identify and quantify the labeled metabolites, thereby tracing the metabolic fate of the lysine-derived carbon and nitrogen. nih.gov This allows for the quantification of metabolic fluxes through key pathways such as the tricarboxylic acid (TCA) cycle. nih.gov

A study on the bacterium Phaeobacter inhibens used uniformly ¹³C-labeled L-lysine to show that the bacterium utilizes at least two parallel pathways for the initial degradation of lysine. nih.gov The analysis of the labeling patterns in TCA cycle intermediates revealed that carbon from lysine enters the cycle through multiple points, including acetyl-CoA, succinyl-CoA, and malate. nih.gov

The metabolisms of carbon and nitrogen are intricately linked, as the synthesis of nitrogen-containing compounds like amino acids requires carbon skeletons derived from carbon metabolism. researchgate.netfrontiersin.org DL-Lysine-13C6,15N2 provides a means to simultaneously track the fate of both carbon and nitrogen from a single precursor molecule. This dual-labeling approach is particularly valuable for understanding how organisms coordinate the assimilation and breakdown of these two essential elements under different physiological conditions. vliz.be For example, studies can investigate how environmental factors, such as nutrient availability, impact the balance between carbon and nitrogen metabolism. frontiersin.orgnih.gov

De novo biosynthesis refers to the synthesis of complex molecules from simple precursors. While lysine is an essential amino acid for humans, many organisms can synthesize it themselves. nih.gov In these organisms, introducing labeled precursors and analyzing the isotopic enrichment in lysine can reveal the activity of the de novo biosynthesis pathway. Conversely, in organisms that cannot synthesize lysine, providing labeled lysine can be used to trace its incorporation into proteins and other metabolites, confirming its role as an essential nutrient and tracking its metabolic fate. nih.gov

For instance, a study on Toona sinensis Roem used transcriptome analysis to identify candidate genes involved in the lysine biosynthesis pathway. nih.govnih.gov While this study did not directly use labeled lysine, it highlights the importance of understanding lysine biosynthesis, a pathway that can be further investigated and quantified using stable isotope tracing with compounds like DL-Lysine-13C6,15N2.

Challenges and Future Directions in Dl Lysine 13c6,15n2 Tracer Research

Technical Challenges in Tracer Studies and Isotope Enrichment Assessment

A primary challenge in tracer studies using DL-Lysine-13C6,15N2 is the precise and accurate assessment of isotopic enrichment in biological samples. nih.gov The complexity of biological systems presents several hurdles. One significant issue is the determination of the true isotopic enrichment of the precursor pool for protein synthesis, which is the aminoacyl-tRNA. Direct measurement of this pool is often invasive and technically difficult, leading researchers to use more accessible surrogates like plasma or intracellular amino acids. However, these surrogates may not accurately reflect the enrichment at the site of protein synthesis, potentially introducing errors into kinetic calculations.

Another challenge is the phenomenon of isotope scrambling, where the labeled atoms are metabolically exchanged, which can complicate the interpretation of the tracer's fate. Furthermore, ensuring optimized labeling protocols is crucial; factors such as tracer concentration, administration route and timing, and the duration of labeling must be carefully tailored to the specific metabolic pathways and experimental models being investigated to maximize isotopic enrichment while minimizing metabolic disturbances. nih.gov The inherent complexity of metabolic networks, with their interconnected and sometimes reversible reactions, adds another layer of difficulty to accurately tracing the path of the labeled lysine (B10760008). researchgate.net

| Challenge | Description | Implication for Research |

| Precursor Pool Enrichment | Difficulty in directly measuring the isotopic enrichment of aminoacyl-tRNA, the direct precursor for protein synthesis. | Reliance on surrogate pools (e.g., plasma) can lead to inaccuracies in calculated protein synthesis rates. |

| Isotope Scrambling | Metabolic exchange of the stable isotopes (¹³C and ¹⁵N) to other molecules. | Complicates the tracking of the original tracer molecule and interpretation of metabolic pathways. |

| Protocol Optimization | Need to tailor tracer administration (concentration, timing, duration) to specific experimental conditions. nih.gov | Suboptimal protocols can lead to low enrichment levels and potential metabolic perturbations, affecting data quality. nih.gov |

| Metabolic Complexity | Interconnected and reversible biochemical pathways can dilute or divert the tracer. researchgate.net | Makes it difficult to isolate and quantify the flux through a single metabolic route. |

Advancements in Analytical Sensitivity, Resolution, and Throughput

To overcome the analytical challenges, there have been significant strides in mass spectrometry (MS) and chromatography. The development of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) has been a game-changer. mdpi.com UHPLC systems provide rapid and efficient separation of amino acids, increasing sample throughput, while HRMS instruments like Orbitrap and Fourier transform mass spectrometers offer the mass accuracy and resolution needed to distinguish between different isotopologues (molecules that differ only in their isotopic composition). mdpi.comnih.govnih.gov

This high resolution is critical for resolving isobaric interferences, where different molecules have nearly the same mass. For instance, distinguishing between a lysine molecule labeled with one ¹³C atom versus one labeled with a ¹⁵N atom requires very high resolving power. nih.gov Modern analytical platforms can now achieve this, allowing for more precise quantification of isotope enrichment. nih.govnih.gov Furthermore, techniques like chemical derivatization can be employed to enhance the signal of amino acids in the mass spectrometer, improving detection sensitivity by factors of 15 to over 900, depending on the compound. acs.org These advancements enable researchers to work with smaller sample sizes and detect lower levels of isotope enrichment, expanding the scope of possible investigations. nih.govacs.org

| Analytical Technique | Advantage | Impact on DL-Lysine-13C6,15N2 Research |

| UHPLC-MS/MS | Combines rapid, high-efficiency separation with sensitive and specific detection. mdpi.com | Increases sample throughput and provides robust quantification of lysine and its isotopologues. |

| High-Resolution MS (e.g., Orbitrap, FTMS) | Exceptional mass accuracy and resolving power. nih.govnih.gov | Enables clear differentiation between closely related isotopologues and removal of isobaric interferences, leading to more accurate enrichment data. nih.gov |

| Chemical Derivatization | Increases the ionization efficiency and signal intensity of analytes. acs.org | Improves sensitivity, allowing for the detection of low-abundance species and the use of smaller biological samples. acs.org |

Development of More Sophisticated and Physiologically Representative Computational Models

The data generated from tracer experiments are interpreted using mathematical models to estimate metabolic fluxes. wikipedia.org Historically, simple one- or two-compartment models were common, but these often oversimplify complex biological reality. researchgate.net There is a growing trend towards developing multi-compartment models that provide a more physiologically accurate representation of metabolism. wikipedia.orgresearchgate.netnih.gov These models can better account for the distinct metabolic roles of different organs and tissues, the transport of amino acids between compartments, and the recycling of amino acids from protein breakdown. researchgate.netnih.gov

These sophisticated computational models are designed to be dynamic, capable of simulating how metabolic pathways respond over time to various physiological or pathological stimuli. nih.gov By incorporating more biological complexity, such as the spatial organization of metabolic processes within a cell or tissue, these models aim to provide more accurate and nuanced insights into the regulation of protein synthesis and breakdown. nih.govnih.gov The development and validation of these models are critical for translating raw isotope enrichment data into meaningful biological knowledge. nih.govfuturelearn.com

Integration with Multi-Omics Data for Comprehensive Systems Biology Understanding

The future of metabolic research lies in a systems biology approach, which involves integrating data from multiple "omics" platforms. nih.govnih.gov Information on protein kinetics obtained from DL-Lysine-13C6,15N2 tracer studies can be combined with genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites) to build a holistic picture of a biological system. nih.govnumberanalytics.comnumberanalytics.com This integrative approach allows researchers to move beyond studying isolated pathways and instead understand how different layers of biological regulation interact to produce a particular phenotype. futurelearn.com

For example, by combining tracer data with transcriptomics, one can determine if changes in the rate of protein synthesis are correlated with changes in the expression of genes for ribosomes or translation factors. numberanalytics.com Similarly, integrating proteomics can reveal how the synthesis and degradation rates of individual proteins are regulated. numberanalytics.com This multi-omics strategy is powerful for uncovering complex regulatory networks and identifying key control points in metabolism. nih.gov By combining these diverse datasets within a computational framework, researchers can generate predictive models of how biological systems will respond to perturbations, paving the way for a more comprehensive understanding of health and disease. nih.govnih.govyoutube.com

Q & A

Q. What is the significance of isotopic labeling in DL-Lysine-13C6,15N2 (hydrochloride), and how can its purity be validated for experimental use?

DL-Lysine-13C6,15N2 (hydrochloride) is a stable isotope-labeled compound used for metabolic tracing, protein turnover studies, and nuclear magnetic resonance (NMR) applications. Isotopic labeling allows precise tracking of lysine incorporation into biological systems. To validate purity, researchers should confirm isotopic enrichment using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For example, commercial batches typically specify ≥98% 13C and 15N enrichment, with detection protocols such as 95% chemical purity (CP) via chromatographic methods .

Q. How should DL-Lysine-13C6,15N2 (hydrochloride) be incorporated into metabolic flux analysis experiments?

In metabolic flux studies, the compound is introduced into cell culture media or in vivo systems to trace lysine-derived pathways. Key steps include:

- Dosage optimization : Start with equimolar replacement of unlabeled lysine to avoid isotopic dilution.

- Sampling intervals : Collect time-resolved samples to capture dynamic incorporation into proteins or metabolites.

- Analytical validation : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify isotopic enrichment in target molecules (e.g., peptides, urea cycle intermediates) .

Q. How does isotopic purity impact experimental outcomes, and what methods detect contaminants?

Contaminants (e.g., unlabeled lysine or degraded isotopes) can skew quantification. For instance, 95% CP ensures minimal interference in tracer studies. Methods to detect impurities include:

- High-resolution MS : Identifies mass shifts inconsistent with expected 13C6/15N2 labeling.

- Isotopic ratio analysis : Deviations from theoretical 13C/15N ratios indicate contamination .

Advanced Research Questions

Q. How can contamination in 15N-labeled reagents affect nitrogen fixation assays, and what mitigation strategies are recommended?

Commercial 15N sources (e.g., 15N2 gas) may contain contaminants like 15N-ammonium or nitrate, leading to overestimated nitrogen fixation rates. For example, contaminated 15N2 gas can yield false-positive rates up to 530 nmol N L⁻¹ d⁻¹. Mitigation steps include:

Q. What are the best practices for using DL-Lysine-13C6,15N2 (hydrochloride) in SILAC-based quantitative proteomics?

In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC):

- Cell line adaptation : Gradually introduce labeled lysine over 5–7 cell divisions to achieve >95% incorporation.

- Cross-contamination prevention : Use dedicated media and equipment for labeled vs. unlabeled cultures.

- Data normalization : Correct for isotopic overlap in MS spectra using software tools like MaxQuant .

Q. How can researchers correct for isotopic interference in complex biological matrices during LC-MS/MS analysis?

Isotopic overlap from matrix components (e.g., lipids, salts) can obscure signals. Strategies include:

Q. What experimental designs address discrepancies in isotopic enrichment between in vitro and in vivo models?

In vivo models often exhibit lower enrichment due to isotopic dilution from dietary sources. Solutions include:

- Dietary control : Provide defined diets with labeled lysine to minimize unlabeled intake.

- Compartment-specific sampling : Analyze tissue-specific enrichment (e.g., liver vs. muscle) to account for metabolic heterogeneity .

Methodological Considerations

- Safety protocols : While DL-Lysine-13C6,15N2 (hydrochloride) is not explicitly hazardous, general lab safety practices (e.g., gloves, lab coats) should be followed when handling isotopic reagents .

- Data validation : Replicate experiments with independent batches to confirm reproducibility, especially given batch-to-batch variability in isotopic purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.